2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a fluorinated organic compound with significant applications in various fields. This compound is characterized by the presence of trifluoromethyl and fluoro substituents, which impart unique chemical properties. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the reaction of trifluoroacetic anhydride with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another approach involves the reaction of trifluoroacetyl chloride with a Grignard reagent derived from the corresponding substituted benzene.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated ketone with similar reactivity but different substitution patterns.
4-Fluoroacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
3-Methyl-1H-pyrazole: Shares the pyrazole ring but lacks the fluoro and trifluoromethyl substituents.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is unique due to the combination of trifluoromethyl, fluoro, and pyrazole substituents. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H8F4N2O |
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Molecular Weight |
272.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-fluoro-2-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H8F4N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 |
InChI Key |
QJNPPGGAWMMIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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